molecular formula C12H10OS B14283108 2-Benzylthiophene-3-carbaldehyde CAS No. 138474-49-4

2-Benzylthiophene-3-carbaldehyde

Cat. No.: B14283108
CAS No.: 138474-49-4
M. Wt: 202.27 g/mol
InChI Key: AKRQZLJCKFGQBK-UHFFFAOYSA-N
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Description

2-Benzylthiophene-3-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a benzyl group attached to the second carbon of the thiophene ring and an aldehyde group at the third carbon. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylthiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the condensation of benzyl bromide with thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of thiophene derivatives often involves catalytic processes to ensure high yields and purity. For instance, palladium-catalyzed cross-coupling reactions are widely used in the large-scale synthesis of thiophene compounds. These methods are efficient and can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzylthiophene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and photovoltaics.

    Biology: Thiophene derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of thiophene-based compounds in treating various diseases.

    Industry: Thiophene derivatives are used in the production of dyes, pigments, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-Benzylthiophene-3-carbaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Uniqueness: Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

138474-49-4

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

2-benzylthiophene-3-carbaldehyde

InChI

InChI=1S/C12H10OS/c13-9-11-6-7-14-12(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

AKRQZLJCKFGQBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CS2)C=O

Origin of Product

United States

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